molecular formula C9H10Cl2N4 B6196420 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride CAS No. 2680529-28-4

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride

Cat. No.: B6196420
CAS No.: 2680529-28-4
M. Wt: 245.1
InChI Key:
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Description

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride typically involves the reaction of 2-(aminomethyl)benzimidazole with cyanogen bromide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or recrystallization techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)benzimidazole
  • 2-(aminomethyl)-1H-benzimidazole-5-carbonitrile
  • 2-(aminomethyl)-1H-benzimidazole-4-carbonitrile

Uniqueness

2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2680529-28-4

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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